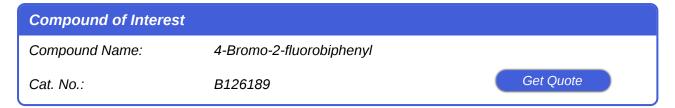


Reactivity of bromine and fluorine in 4-Bromo-2fluorobiphenyl

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An In-depth Technical Guide to the Reactivity of Bromine and Fluorine in **4-Bromo-2-fluorobiphenyl**

Introduction

4-Bromo-2-fluorobiphenyl is a halogenated aromatic hydrocarbon featuring a biphenyl core substituted with a bromine atom at the 4-position and a fluorine atom at the 2-position of one of the phenyl rings.[1] This substitution pattern creates a molecule with distinct electronic and steric properties, making it a valuable and versatile intermediate in organic synthesis.[1] Its primary applications are in the pharmaceutical and agrochemical industries, where it serves as a key building block for constructing complex bioactive molecules.[1] The differential reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds is central to its synthetic utility, allowing for selective functionalization at specific sites. This guide provides a detailed exploration of the reactivity of these two halogen substituents, supported by experimental data and protocols.

Core Principles of Reactivity

The synthetic utility of **4-Bromo-2-fluorobiphenyl** hinges on the ability to selectively functionalize either the C-Br or the C-F bond. This selectivity is governed by fundamental differences in bond strength, bond polarity, and the mechanisms of common synthetic transformations.



- Carbon-Halogen Bond Strength: The C-F bond is significantly stronger (approx. 115 kcal/mol) than the C-Br bond (approx. 81 kcal/mol). This inherent strength makes the C-F bond more resistant to cleavage, particularly in reactions that involve oxidative addition to a metal center.
- Reactivity in Cross-Coupling: In palladium-catalyzed cross-coupling reactions, the reactivity
 of aryl halides typically follows the trend C-I > C-Br > C-Cl >> C-F.[2] This trend is primarily
 due to the bond dissociation energies, making the C-Br bond far more susceptible to
 oxidative addition to a Pd(0) catalyst than the C-F bond.
- Nucleophilic Aromatic Substitution (SNAr): The reactivity order for SNAr is often the reverse:
 C-F > C-Cl > C-Br > C-I.[3] This is because the rate-determining step is the initial attack of
 the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the
 carbon atom.[3] However, SNAr reactions typically require strong electron-withdrawing
 groups (EWGs) ortho or para to the halogen to stabilize the negatively charged
 Meisenheimer intermediate, a condition not met in 4-Bromo-2-fluorobiphenyl.[4][5]
- Metallation Reactions: The C-Br bond is highly susceptible to lithium-halogen exchange with
 organolithium reagents like n-butyllithium.[6] In contrast, the fluorine atom can act as a
 directed metalation group (DMG), guiding deprotonation to the adjacent ortho position (C3),
 although this is often a slower, thermodynamically controlled process.[7]

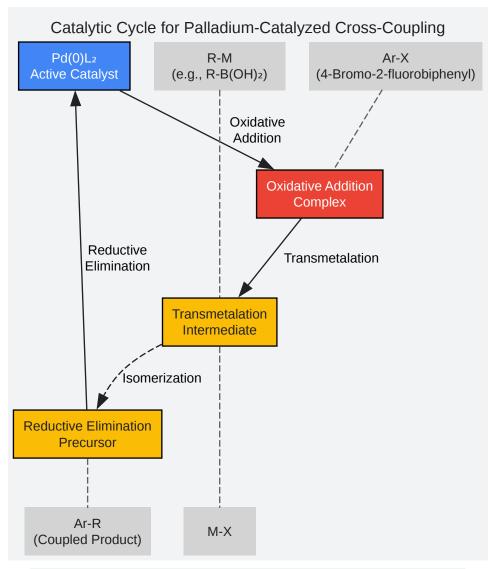
Selective Reactions at the Carbon-Bromine Bond

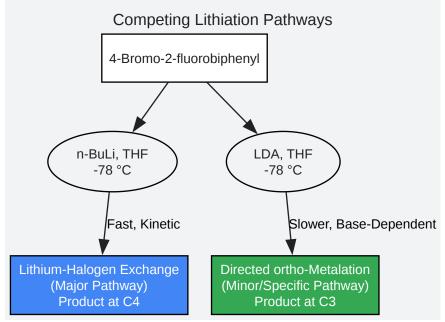
The C-Br bond at the 4-position is the primary site of reactivity for a wide range of transformations, particularly those involving organometallic intermediates.

Palladium-Catalyzed Cross-Coupling Reactions

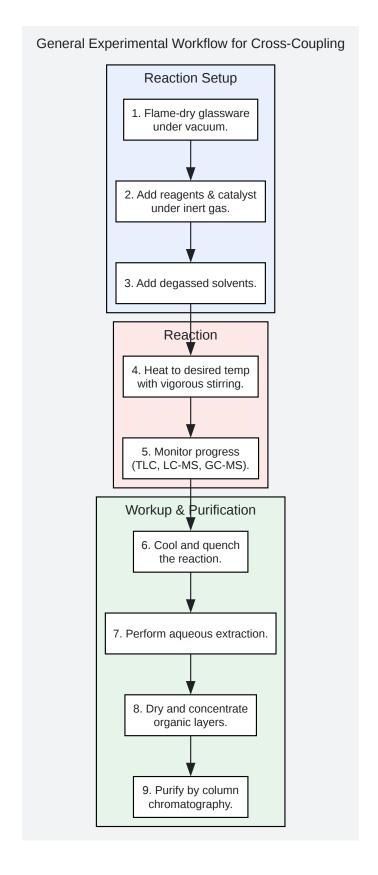
The C-Br bond's susceptibility to oxidative addition makes it the exclusive site for standard palladium-catalyzed cross-coupling reactions, leaving the robust C-F bond intact.











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